molecular formula C7H6F4N2O B14045669 1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene

1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene

Cat. No.: B14045669
M. Wt: 210.13 g/mol
InChI Key: KLGVCZGSNRHCSF-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, amino, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the benzene ring.

    Fluorination: Substitution of hydrogen atoms with fluorine.

    Amination: Reduction of nitro groups to amino groups.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group.

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the industrial synthesis of this compound are limited in publicly available literature.

Chemical Reactions Analysis

1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:

    1-Fluoro-3-(trifluoromethoxy)benzene: Lacks amino groups, making it less reactive in certain chemical reactions.

    1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: Contains a nitro group instead of amino groups, leading to different reactivity and applications.

The presence of both amino and trifluoromethoxy groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial applications.

Properties

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

3-fluoro-6-(trifluoromethoxy)benzene-1,2-diamine

InChI

InChI=1S/C7H6F4N2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H,12-13H2

InChI Key

KLGVCZGSNRHCSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)N)N)F

Origin of Product

United States

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